13-Iodo-2,5,8,11-tetraoxatridecane

Description

Foundational Principles of Polyether Chemistry

Polyethers are a class of polymers characterized by the presence of ether linkages (R-O-R') in their main chain. zhonglianchemicals.com These polymers are typically synthesized through the ring-opening polymerization of cyclic ethers, such as epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide. zhonglianchemicals.combritannica.com The polymerization process is often initiated by compounds containing active hydrogens, such as diols or triols, and catalyzed by acids or bases. zhonglianchemicals.com

The resulting polyether chains can vary significantly in molecular weight and the nature of their repeating units, which in turn dictates their physical and chemical properties. zhonglianchemicals.com For instance, polyethylene (B3416737) glycols are known for their water solubility, while polypropylene (B1209903) glycols are generally water-insoluble. britannica.com The presence of the ether-oxygen atoms along the polymer backbone imparts flexibility and influences the polymer's polarity and hydrogen-bonding capacity. These characteristics are fundamental to the applications of polyethers in diverse fields, including the production of polyurethanes, surfactants, and pharmaceuticals. zhonglianchemicals.combritannica.com

Significance of Organoiodine Compounds in Synthetic Methodology

Organoiodine compounds, which feature one or more carbon-iodine (C-I) bonds, are of considerable importance in organic synthesis. wikipedia.orgen-academic.com The C-I bond is the weakest among the carbon-halogen bonds, a property that makes the iodide a superior leaving group in nucleophilic substitution reactions. wikipedia.orgen-academic.com This reactivity is harnessed in various synthetic transformations, including the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide. en-academic.com

Furthermore, the low ionization potential of iodine allows for its participation in reactions involving "I+" synthons. en-academic.com Aromatic iodides can be readily prepared from diazonium salts via the Sandmeyer reaction. en-academic.com In recent decades, hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have gained prominence as versatile and environmentally benign oxidizing agents in a wide array of synthetic applications. nih.govnih.gov While few organoiodine compounds are produced on a large industrial scale, their utility as intermediates in laboratory-scale synthesis is well-established due to the ease of formation and cleavage of the C-I bond. wikipedia.orgen-academic.com

Structural Characteristics and Nomenclature of 13-Iodo-2,5,8,11-tetraoxatridecane

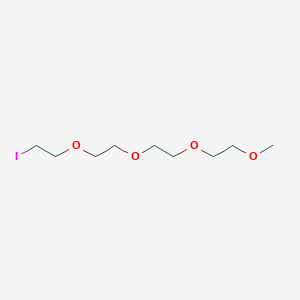

This compound is a specialized organic molecule that integrates a polyether chain with a terminal iodo-functional group. Its systematic name clearly defines its structure: "tridecane" indicates a 13-carbon backbone (including the heteroatoms in the main chain for numbering purposes). The "tetraoxa" prefix specifies the presence of four oxygen atoms, and their locants (2, 5, 8, 11) pinpoint their positions within the chain. The "13-Iodo" prefix indicates that an iodine atom is attached to the 13th position of the chain.

The core of the molecule is a tetraethylene glycol monomethyl ether moiety. This structure provides the characteristic flexibility and solubility properties associated with polyethers. The terminal primary iodide is the key reactive site of the molecule.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 143127-81-5 |

| Molecular Formula | C9H19IO4 |

| Molecular Weight | 318.15 g/mol |

| SMILES | COCCOCCOCCOCCI |

| MDL Number | MFCD28016369 |

This data is compiled from publicly available chemical databases. bldpharm.commyskinrecipes.com

Overview of Research Trajectories Involving this compound

One major research trajectory for molecules of this type is in the field of "PEGylation." This process involves attaching polyethylene glycol (PEG) chains to molecules, often to improve their solubility, stability, and pharmacokinetic profiles. The iodo-terminated polyether can serve as a precursor to other functional groups more amenable to bioconjugation reactions. For instance, the iodide can be displaced by an azide (B81097) to form 13-Azido-2,5,8,11-tetraoxatridecane, a common reagent in "click chemistry" for attaching PEG chains to biomolecules or surfaces. nih.govtcichemicals.com

Another area of application is in materials science, where such compounds can be used to modify surfaces or create functional polymers. The polyether portion can impart specific properties like hydrophilicity and biocompatibility, while the iodo-group allows for grafting onto various substrates through nucleophilic substitution or other coupling reactions.

The synthesis of this compound itself is a key area of research for chemical suppliers. A plausible and common synthetic route would involve the tosylation or mesylation of the terminal hydroxyl group of tetraethylene glycol monomethyl ether, followed by a Finkelstein reaction using an iodide salt like sodium iodide or potassium iodide to displace the tosylate or mesylate and install the iodine atom.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOKJZSZVAHUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617643 | |

| Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143127-81-5 | |

| Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 13 Iodo 2,5,8,11 Tetraoxatridecane

Established Synthetic Pathways for 13-Iodo-2,5,8,11-tetraoxatridecane

The synthesis of this compound typically originates from its corresponding alcohol precursor, tetraethylene glycol monomethyl ether. The conversion of the terminal hydroxyl group into an iodide is achieved through a two-step process involving the formation of a sulfonate ester intermediate, which is then subjected to nucleophilic substitution.

Nucleophilic Substitution of Tosylate Precursors with Iodide

A primary and highly effective method for the synthesis of this compound is the nucleophilic substitution of a tosylate precursor. This pathway involves the initial conversion of the terminal hydroxyl group of tetraethylene glycol monomethyl ether into a p-toluenesulfonate (tosylate) group. Tosylates are excellent leaving groups, facilitating their displacement by a nucleophile. masterorganicchemistry.com

The tosylation of the alcohol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org The resulting tosylate, 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, can then be readily converted to the desired iodo-compound through a Finkelstein reaction. organic-chemistry.orgjk-sci.combyjus.com This reaction involves treating the tosylate with an excess of an iodide salt, most commonly sodium iodide (NaI), in a polar aprotic solvent like acetone (B3395972). The driving force for this reaction is the precipitation of the less soluble sodium tosylate from the acetone, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the iodoalkane. jk-sci.com

A representative procedure for the synthesis of the tosylate precursor is detailed in the table below, based on the synthesis of 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| Tetraethylene glycol monomethyl ether | p-Toluenesulfonyl chloride | Sodium hydroxide | Tetrahydrofuran (THF) | 48 hours | 45% |

| Table 1: Synthesis of 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate. rsc.org |

Following the synthesis of the tosylate, the subsequent Finkelstein reaction to yield this compound is generally a high-yielding process.

Alkylation Reactions in the Synthesis of Polyether Scaffolds

This compound is a valuable alkylating agent in the synthesis of more complex polyether scaffolds. The terminal iodide is a good leaving group in nucleophilic substitution reactions, particularly in the Williamson ether synthesis. byjus.comwikipedia.org In this reaction, an alkoxide or phenoxide acts as a nucleophile, attacking the carbon atom bearing the iodide and displacing it to form a new ether linkage. masterorganicchemistry.com

This transformation is widely used to attach the tetraethylene glycol methyl ether moiety to various molecules, including phenols, alcohols, and other molecules with available hydroxyl groups. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

The following table provides representative examples of Williamson ether synthesis using a primary iodoalkane as the electrophile, illustrating the versatility of this reaction.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |

| Phenol | K₂CO₃ | Acetone | Phenyl-terminated polyether |

| Benzyl (B1604629) alcohol | NaH | THF | Benzyl-terminated polyether |

| 1-Butanol | NaH | DMF | Butyl-terminated polyether |

| Table 2: Representative Williamson Ether Synthesis Reactions. |

This method allows for the controlled, stepwise extension of polyether chains and the introduction of the hydrophilic tetraethylene glycol unit onto a variety of molecular frameworks.

Strategic Derivatization from Tetraethylene Glycol Monobenzyl Ether Intermediates

In some synthetic strategies, a benzyl ether protecting group is employed at one terminus of the tetraethylene glycol chain. The use of tetraethylene glycol monobenzyl ether allows for selective functionalization of the free hydroxyl group. The synthesis of the iodo-derivative from this intermediate would follow a similar pathway as described in section 2.1.1, involving tosylation of the free hydroxyl group followed by a Finkelstein reaction.

An alternative "green" chemistry approach involves the enzyme-catalyzed transesterification of halo-esters with tetraethylene glycol monobenzyl ether. nih.gov This method utilizes Candida antarctica lipase (B570770) B (CALB) as a biocatalyst under solvent-free conditions to produce halo-ester functionalized PEGs. nih.gov While this method produces a halo-ester rather than a direct iodoalkane, it represents a sustainable route to functionalized PEG derivatives. nih.gov

Reaction Mechanisms and Mechanistic Studies Pertaining to this compound Formation

The formation of this compound from its tosylate precursor proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org In the Finkelstein reaction, the iodide ion (I⁻) acts as the nucleophile, attacking the primary carbon atom bonded to the tosylate leaving group. organic-chemistry.orgjk-sci.com The reaction occurs in a single, concerted step where the C-I bond is formed simultaneously with the cleavage of the C-OTs bond. byjus.com The use of a polar aprotic solvent like acetone is crucial as it solvates the cation of the iodide salt (e.g., Na⁺) but does not strongly solvate the iodide anion, thus maintaining its high nucleophilicity. jk-sci.com

The Williamson ether synthesis, where this compound acts as an alkylating agent, also follows an SN2 pathway. byjus.comwikipedia.org The alkoxide or phenoxide nucleophile performs a backside attack on the carbon atom attached to the iodine, leading to inversion of stereochemistry if the carbon were chiral (which is not the case for the terminal carbon of the target molecule). masterorganicchemistry.com The reaction is highly efficient for primary iodides like this compound, as steric hindrance is minimal. masterorganicchemistry.com

Optimization of Synthetic Yields and Purity Profiles

The optimization of the synthesis of this compound primarily focuses on the two key steps: tosylation and iodination. For the tosylation of the parent alcohol, controlling the stoichiometry of the reagents and the reaction temperature is important to minimize the formation of byproducts.

In the subsequent Finkelstein reaction, the choice of solvent and the solubility of the metal halide salts are critical for driving the reaction to completion. jk-sci.com Using a large excess of sodium iodide in acetone ensures a high concentration of the nucleophile and promotes the precipitation of the sodium tosylate byproduct. organic-chemistry.org Purification of the final iodo-compound is typically achieved through extraction and column chromatography to remove any unreacted starting material and byproducts.

For the iodination of higher molecular weight polyethylene (B3416737) glycol monomethyl ethers, studies have shown that conducting the reaction in a hermetic reactor at elevated temperatures (e.g., 120 °C) for several hours with an excess of the iodinating mixture can lead to high degrees of iodination (90-95 mol%). lmaleidykla.lt However, at higher temperatures (around 130 °C), partial fragmentation of the polyether chain can occur. lmaleidykla.lt These findings suggest that for the shorter this compound, careful control of the reaction temperature is necessary to achieve high yield and purity. lmaleidykla.lt

Investigation of Sustainable and Efficient Synthetic Routes for Iodo-Polyethers

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of functionalized polyethers, including iodo-derivatives. One promising approach is the use of enzymatic catalysis. As mentioned earlier, Candida antarctica lipase B has been successfully used for the transesterification of alkyl halo-esters with PEGs under solvent-free conditions, offering a "green" alternative to traditional chemical methods. nih.gov

Another area of investigation is the use of light-promoted reactions. A blue light-promoted iodination of alcohols has been reported as a simple and phosphine-free method to form alkyl iodide intermediates. nih.gov This method could potentially be applied to the synthesis of this compound, avoiding the use of stoichiometric hazardous reagents and simplifying purification. nih.gov

Furthermore, the use of solid-supported reagents and catalysts is being explored to facilitate easier product purification and catalyst recycling. For instance, solid-supported hypervalent iodine reagents have been developed for the oxidation of alcohols and could potentially be adapted for other transformations. rsc.org The use of ionic liquids as recyclable reaction media for nucleophilic substitution reactions of sulfonate esters also presents a greener alternative to traditional volatile organic solvents. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 13 Iodo 2,5,8,11 Tetraoxatridecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of 13-Iodo-2,5,8,11-tetraoxatridecane by identifying the chemical environment of each proton. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons within the molecule.

The terminal methoxy (B1213986) group (CH₃O-) protons are expected to appear as a singlet at approximately 3.38 ppm. The protons of the methylene (B1212753) groups within the tetraethylene glycol backbone (-OCH₂CH₂O-) typically resonate in the region of 3.65-3.75 ppm, likely as a complex multiplet. A key diagnostic signal is the triplet corresponding to the methylene group directly attached to the iodine atom (-CH₂I), which is anticipated to be downfield due to the deshielding effect of the iodine atom. Based on data from analogous iodinated poly(ethylene glycol) compounds, this signal is predicted to appear around 3.29 ppm. researchgate.net Another important signal would be the triplet for the methylene group adjacent to the iodo-substituted methylene group (-OCH₂CH₂I), expected around 3.78 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃O- | 3.38 | Singlet |

| -OCH₂CH₂O- | 3.65-3.75 | Multiplet |

| -OCH₂CH₂I | 3.78 | Triplet |

| -CH₂I | 3.29 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon of the terminal methoxy group (CH₃O-) is expected to resonate at approximately 59.0 ppm. The carbons of the ethylene (B1197577) glycol repeat units (-OCH₂CH₂O-) would typically appear in the range of 70-72 ppm. The carbon atom bonded to the iodine atom (-CH₂I) is the most diagnostic signal and is expected to be significantly shifted upfield due to the "heavy atom effect" of iodine, appearing at a chemical shift of around 10.0 ppm. The carbon adjacent to this (-OCH₂CH₂I) would be found at approximately 72.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃O- | 59.0 |

| -OCH₂CH₂O- | 70.0 - 72.0 |

| -OCH₂CH₂I | 72.5 |

| -CH₂I | 10.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₉IO₄), the molecular weight is 318.15 g/mol . chemicalbook.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 318. The presence of iodine would be confirmed by its characteristic isotopic pattern. The fragmentation of the molecule under electron ionization would likely proceed via cleavage of the C-O and C-C bonds of the ethylene glycol chain, leading to a series of characteristic fragment ions. Common fragmentation pathways would involve the loss of the iodine atom, the methoxy group, and successive ethylene oxide units.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography Applications

Flash column chromatography is a standard method for the preparative purification of this compound. Due to the polar nature of the tetraethylene glycol backbone, a polar stationary phase like silica (B1680970) gel is typically employed. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. A small aliquot of the reaction mixture is spotted on a TLC plate coated with silica gel. The plate is then developed in a solvent system similar to that used for column chromatography. By comparing the spot of the reaction mixture with those of the starting material (tetraethylene glycol monomethyl ether) and the product, the consumption of the reactant and the formation of the product can be tracked. The product, being less polar than the starting alcohol, will have a higher retention factor (Rf) value. Visualization of the spots can be achieved using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent, such as potassium permanganate (B83412) or iodine vapor.

Derivatization Chemistry and Functionalization Strategies Employing 13 Iodo 2,5,8,11 Tetraoxatridecane

Conversion to Azido-Functionalized Polyethers: Synthesis of 13-Azido-2,5,8,11-tetraoxatridecane

The conversion of 13-Iodo-2,5,8,11-tetraoxatridecane to its azido-functionalized counterpart, 13-Azido-2,5,8,11-tetraoxatridecane, is a cornerstone of its utility. This transformation is typically achieved through a classic bimolecular nucleophilic substitution (SN2) reaction. The primary iodide is an excellent leaving group, readily displaced by the azide (B81097) anion (N₃⁻), which is a potent nucleophile.

The reaction is generally carried out by treating the iodo-compound with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The use of DMF facilitates the dissolution of the azide salt while effectively solvating the sodium cation, leaving the azide anion highly reactive. The reaction proceeds efficiently, often at slightly elevated temperatures to ensure complete conversion.

The resulting product, 13-Azido-2,5,8,11-tetraoxatridecane, is a key player in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent ligation of the PEG chain to molecules containing a terminal alkyne, forming a stable triazole linkage. This strategy is widely employed in pharmaceutical development and bioconjugation to link molecules of interest with a hydrophilic PEG spacer.

Integration into Complex Molecular Architectures and Probes

The reactivity of the terminal iodide allows for the seamless integration of the tetraoxatridecane unit into larger, more complex molecular systems, such as sophisticated probes for biological research and novel materials for organic electronics.

Assembly of Fluorophosphonate-Polyethylene Glycol-Biotin Probes

A notable application of iodo-functionalized PEG linkers is in the synthesis of activity-based protein profiling (ABPP) probes. An improved synthetic route for a fluorophosphonate-polyethylene glycol-biotin probe, a tool used to label and identify active serine hydrolases in complex biological samples, relies on an iodo-PEG intermediate that is structurally analogous to this compound.

In this multi-step synthesis, tetraethylene glycol is first monobenzylated. The remaining terminal hydroxyl group is then converted to a tosylate, which is subsequently displaced by iodide using sodium iodide in acetone (B3395972) (a Finkelstein reaction) to yield the key iodo-ether intermediate. This iodo-compound is then reacted with a biotin-containing amine to form a secondary amine linkage, displacing the iodide. Following several additional steps, including debenzylation and attachment of the fluorophosphonate warhead, the final probe is assembled. This synthetic strategy highlights the utility of the iodo-PEG derivative as a robust intermediate for conjugating different molecular fragments, in this case, a biotin (B1667282) tag for detection and a reactive group for enzyme labeling.

Utilization in the Synthesis of Asymmetric Glycolated Electron Acceptors

The incorporation of polar glycol chains into electron-accepting (n-type) organic semiconductors is an emerging strategy to enhance their performance in organic solar cells. In 2021, researchers designed and synthesized a high-performance fused-ring electron acceptor, designated Y6-4O, by attaching an asymmetric oligo(ethylene glycol) side chain to the core structure. nih.gov While the specific synthesis reported utilized a bromo-functionalized PEG chain for a Suzuki or Stille coupling reaction, the use of this compound represents a viable and analogous pathway for introducing such glycolated chains. The iodo-functionalized compound could be employed in various cross-coupling reactions to attach the hydrophilic PEG moiety to the electron-acceptor backbone. This modification was shown to increase the dielectric constant of the material, leading to more efficient charge separation and reduced voltage loss in organic photovoltaic devices. nih.gov

Reactivity Studies of the Terminal Iodine Functionality

The terminal carbon-iodine bond is the key to the compound's synthetic versatility. Its reactivity can be harnessed through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Scope of Nucleophilic Substitution Reactions

The primary alkyl iodide of this compound is highly susceptible to SN2 attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the PEG chain. The strength of the carbon-iodine bond is weaker than that of carbon-bromine or carbon-chlorine bonds, making the iodo-compound more reactive and allowing reactions to proceed under milder conditions.

Below is a table illustrating the scope of potential nucleophilic substitution reactions with this substrate.

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 13-Azido-2,5,8,11-tetraoxatridecane |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | 13-(Alkylthio)-2,5,8,11-tetraoxatridecane |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) | 13-Amino-2,5,8,11-tetraoxatridecane |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | 14-Cyano-2,5,8,11-tetraoxatridecane |

Exploration of Transition-Metal Catalyzed Cross-Coupling Reactions, including observed limitations in Negishi coupling

Transition-metal catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds. This compound, as a primary alkyl iodide, can serve as the electrophilic partner in these reactions.

Stille Coupling: The Stille reaction, which couples an organohalide with an organotin reagent using a palladium catalyst, has been shown to be effective for PEG-supported iodides. organic-chemistry.org This suggests that this compound could be successfully coupled with various aryl-, heteroaryl-, or vinyl-stannanes to create more complex structures containing the hydrophilic PEG linker. The use of PEG as a solvent or support in these reactions is also recognized as a green chemistry approach. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org However, the coupling of alkyl halides, particularly those with β-hydrogens like this compound, can be challenging. A common side reaction is β-hydride elimination from the organopalladium intermediate, which leads to the formation of an alkene byproduct and reduces the yield of the desired cross-coupled product. Furthermore, isomerization of the alkyl group can occur. While nickel catalysts have been developed to overcome some of these limitations for secondary alkyl halides, these issues represent an observed challenge for the Negishi coupling of certain alkyl electrophiles. organic-chemistry.org Therefore, while feasible, the application of Negishi coupling with this substrate would require careful optimization of catalysts, ligands, and reaction conditions to minimize these competing pathways. organic-chemistry.orgyoutube.com

Advanced Research Applications of Compounds Derived from 13 Iodo 2,5,8,11 Tetraoxatridecane

Development of Next-Generation Iron Chelators and Ligands

The oligo(ethylene glycol) structure of 13-Iodo-2,5,8,11-tetraoxatridecane serves as a valuable component in the design of advanced iron chelators. Iron overload disorders necessitate treatment with chelating agents that can sequester excess iron for removal from the body. However, first-generation chelators like Deferoxamine (DFO) have limitations, including a very short plasma half-life, which requires lengthy and frequent infusions. nih.gov

To overcome this, researchers are developing next-generation chelators by attaching polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This modification enhances the hydrodynamic radius of the drug, prolonging its circulation time and reducing the frequency of administration. nih.govmdpi.com Studies have shown that conjugating DFO to multi-arm PEG structures can increase its half-life by over 400-fold in mouse models. nih.gov

This compound is an ideal starting material for creating these modified chelators. Its iodo-group can be displaced by a nucleophilic group on a chelating molecule, such as a 3-hydroxypyridin-4-one, to form a stable, pegylated chelator. nih.gov Research has demonstrated that introducing such PEG-based substituents can significantly decrease the metabolic rate of these chelators, offering a potential improvement over existing therapies. nih.gov The tetraoxa- core imparts favorable solubility and biocompatibility, characteristic of PEG-based compounds.

Table 1: Properties of Key Compounds in Iron Chelator Development

| Compound Name | CAS Number | Molecular Formula | Key Role |

|---|---|---|---|

| This compound | 143127-81-5 | C₉H₁₉IO₄ | PEGylating Precursor |

| Deferoxamine (DFO) | 70-51-9 | C₂₅H₄₈N₆O₈ | Iron Chelating Agent |

Creation of Activity-Based Protein Profiling (ABPP) Probes for Proteomic Studies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. ABPP probes are a critical component of this technique. These probes typically consist of three parts: a reactive group that covalently binds to an enzyme's active site, a reporter tag (like a fluorophore or biotin), and a linker that connects the two.

Derivatives of this compound are instrumental in constructing the linker portion of ABPP probes. The most common strategy involves converting the iodo-group into an azide (B81097) (-N₃) group through nucleophilic substitution with an azide salt, yielding 13-Azido-2,5,8,11-tetraoxatridecane. chemimpex.comfishersci.canih.govfishersci.com This azido-functionalized PEG linker is a key building block for "click chemistry," a set of highly efficient and specific reactions. chemimpex.combroadpharm.combiochempeg.com

The azide group can be "clicked" to an alkyne-modified reporter tag via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) via the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comcpcscientific.comnih.gov These reactions are bio-orthogonal, meaning they can occur in a biological environment without interfering with native processes. The flexible tetraoxatridecane chain serves as a soluble, non-interfering spacer, ensuring that the reactive group and the reporter tag can function without steric hindrance. This modular approach allows for the rapid and reliable synthesis of complex probes for exploring enzyme activity in drug discovery and diagnostics. chemimpex.comcpcscientific.com

Contribution to the Advancement of Organic Photovoltaic Materials and Dielectric Properties

In the field of organic electronics, the performance of devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is highly dependent on the properties of the constituent semiconductor materials. researchgate.net Conjugated polymers, which form the active layer in these devices, often have their properties fine-tuned by attaching flexible side chains to the rigid polymer backbone. rsc.org

Oligo(ethylene glycol) (OEG) chains, such as the tetraoxatridecane core, are increasingly used for this purpose. researchgate.netrsc.orgnih.gov Compared to simple alkyl chains, OEG side chains possess higher polarity and flexibility. researchgate.netrsc.org Attaching these chains to a conjugated polymer can significantly increase the material's dielectric constant (εr). rsc.org A higher dielectric constant is desirable as it facilitates the separation of photogenerated excitons into free charge carriers, reducing recombination losses and improving the efficiency of OPV devices. rsc.org

This compound provides a convenient building block for this application. The iodo-group can be used to attach the OEG chain to a polymerizable monomer or directly to a pre-formed conjugated polymer backbone through various cross-coupling reactions. Beyond influencing dielectric properties, these OEG chains also improve the solubility of the polymers, especially in more environmentally friendly polar solvents, and can affect the molecular packing of the polymer films, which is crucial for charge transport. rsc.orgnih.gov

Table 2: Impact of OEG Side Chains on Conjugated Polymer Properties

| Property | Effect of OEG Side Chain Incorporation | Reference |

|---|---|---|

| Dielectric Constant | Increased | rsc.org |

| Solubility | Improved, especially in polar solvents | nih.gov |

| Molecular Packing | Influenced, affecting charge transport | researchgate.netrsc.org |

Indirect Implications in Non-Canonical Amino Acid Synthesis for Peptide Modifications

The modification of therapeutic peptides and proteins with polyethylene glycol (PEG) chains is a widely adopted strategy to enhance their pharmacological properties. bachem.com PEGylation can increase a drug's half-life, improve its solubility, and reduce its immunogenicity by shielding it from proteolytic enzymes and the immune system. peptide.comlifetein.com

Site-specific PEGylation is highly desirable to ensure a homogeneous product with predictable activity. nih.gov One advanced method to achieve this involves the incorporation of non-canonical amino acids (ncAAs) into the protein's sequence at a specific site using genetic code expansion techniques. nih.gov These ncAAs can be synthesized to contain a unique chemical handle, such as an azide or an alkyne, that is not present in natural amino acids. nih.gov

This is where derivatives of this compound play a crucial indirect role. The iodo-compound is a precursor to azido-functionalized PEGylating agents, such as 13-Azido-2,5,8,11-tetraoxatridecane. chemimpex.combachem.com This azido-PEG reagent can then be covalently attached to a protein containing an alkyne-bearing ncAA via a click chemistry reaction. nih.gov This results in the precise attachment of a short PEG chain at a predetermined location on the protein, yielding a well-defined bioconjugate with improved therapeutic characteristics. nih.goviris-biotech.de

Potential in Supramolecular Chemistry and Directed Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key principle in this field is self-assembly, where molecules spontaneously organize into ordered, functional structures. Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are primary building blocks for self-assembly. rsc.orgnih.gov

This compound and its derivatives are excellent examples of amphiphilic building blocks. The oligo(ethylene glycol) chain is hydrophilic, while the terminal iodo-group can be readily converted into or attached to a hydrophobic moiety. For example, conjugation to a lipoamino acid or a hydrophobic polymer creates a classic amphiphile. nih.gov

When placed in a selective solvent like water, these engineered amphiphiles can self-assemble into a variety of nanostructures, such as micelles, vesicles (polymersomes), or nanofibers. rsc.orgrsc.orgnih.gov The morphology of these structures can be controlled by tuning the balance between the hydrophilic and hydrophobic parts. rsc.orgprinceton.edu These self-assembled systems have vast potential in biomedical applications, such as for drug encapsulation and controlled release, where a hydrophobic drug can be loaded into the core of a micelle. rsc.orgnih.gov The ability to use this compound to create well-defined amphiphiles makes it a valuable tool for designing and constructing novel, functional supramolecular materials. alfa-chemistry.comrsc.org

Future Research Directions and Emerging Paradigms in Iodo Polyether Chemistry

Exploration of Bio-Orthogonal and Click Chemistry Strategies with Derivatives

The terminal iodide in 13-Iodo-2,5,8,11-tetraoxatridecane serves as a versatile functional handle for a variety of chemical transformations. A significant area of future research lies in the expanded use of its derivatives in bio-orthogonal and click chemistry. Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.netresearchgate.net

The conversion of the iodo-group to other functionalities is a key strategy. For instance, the corresponding azido (B1232118) derivative, 13-Azido-2,5,8,11-tetraoxatridecane, is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in click chemistry. researchgate.netkoreascience.krnih.govtcichemicals.com These reactions allow for the efficient and specific conjugation of the polyether chain to biomolecules or surfaces functionalized with alkynes. The hydrophilic polyethylene (B3416737) glycol (PEG) backbone of these molecules enhances solubility in aqueous media, a crucial property for biological applications. nih.gov

Future investigations will likely focus on:

Developing novel bio-orthogonal reaction partners: While the azide-alkyne cycloaddition is well-established, research into other bio-orthogonal pairs involving iodo-polyether derivatives could expand the toolkit for molecular labeling and assembly.

One-pot multi-reaction sequences: Designing synthetic pathways where this compound is converted in situ to a more reactive species for subsequent click reactions will streamline the synthesis of complex bioconjugates.

Studying reaction kinetics and efficiency: A detailed understanding of how the polyether chain influences the reactivity of the terminal functional group in bio-orthogonal reactions is essential for optimizing labeling strategies in complex biological environments.

The table below summarizes the key functional derivatives of 2,5,8,11-tetraoxatridecane (B13757898) and their applications in bio-orthogonal and click chemistry.

| Compound Name | CAS Number | Molecular Formula | Key Application Area |

| This compound | 143127-81-5 | C9H19IO4 | Precursor for other functional groups |

| 13-Azido-2,5,8,11-tetraoxatridecane | 606130-90-9 | C9H19N3O4 | Click Chemistry, Bioconjugation |

| 2,5,8,11-Tetraoxatridecane-13-thiol | --- | C9H20O4S | Thiol-ene reactions, Surface functionalization |

| 2,5,8,11-Tetraoxatridecan-13-ol | 23783-42-8 | C9H20O5 | Starting material for further functionalization |

Investigation of Radiosynthesis and Radiotracer Development Applications

The presence of an iodine atom in this compound makes it and its derivatives highly attractive for applications in radiosynthesis and the development of radiotracers for medical imaging. Radioiodination, the process of incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a molecule, is a well-established technique in nuclear medicine for both diagnostic imaging (SPECT and PET) and targeted radiotherapy. acs.orgmdpi.commdpi.com

The polyether backbone of these molecules can improve the pharmacokinetic properties of radiotracers, such as increasing their solubility and circulation half-life. Future research in this area is expected to focus on several key aspects:

Development of Novel Radiotracers: By attaching this compound or its radio-iodinated counterpart to targeting moieties such as peptides or antibodies, new radiotracers can be developed for the specific imaging and treatment of diseases like cancer. koreascience.krnih.gov

Advanced Imaging Agents: Iodinated PEG-based compounds are being explored as contrast agents for computed tomography (CT). nih.govcancer.gov Future work could involve creating more sophisticated agents with enhanced contrast properties and better biocompatibility. For example, dendritic structures with a PEG core and an outer shell of iodinated molecules have shown promise. nih.gov

Theranostic Applications: The use of iodo-polyethers in theranostics, which combines therapy and diagnostics, is a particularly exciting frontier. A single molecule could be designed to carry both a radioactive iodine isotope for imaging and a therapeutic payload, allowing for simultaneous diagnosis and treatment.

The table below highlights the radioactive iodine isotopes and their potential applications in conjunction with iodo-polyether scaffolds.

| Iodine Isotope | Application | Imaging Modality |

| ¹²³I | Diagnostics | SPECT |

| ¹²⁴I | Diagnostics | PET |

| ¹²⁵I | Research, Diagnostics | SPECT, Autoradiography |

| ¹³¹I | Therapy, Diagnostics | SPECT |

Design of Targeted Delivery Systems Based on the Polyether Scaffold

The polyether scaffold of this compound provides an excellent platform for the design of targeted drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. tcichemicals.comyoutube.com

The terminal iodo-group of this compound can be leveraged to attach targeting ligands, such as antibodies, peptides, or small molecules, that can direct the drug-loaded carrier to specific cells or tissues. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

Emerging research directions in this area include:

Stimuli-Responsive Systems: Developing drug delivery systems based on iodo-polyethers that release their payload in response to specific stimuli, such as changes in pH or enzyme concentrations, found in the tumor microenvironment.

Nanoparticle Functionalization: Using iodo-polyethers to functionalize the surface of nanoparticles, such as liposomes or gold nanoparticles, to create "stealth" delivery vehicles that can evade the immune system and have prolonged circulation times. nih.govsemanticscholar.org

Combination Therapies: Designing multifunctional delivery systems that can carry multiple therapeutic agents for combination therapy, with the iodo-polyether acting as a versatile linker and solubilizing agent.

Advanced Material Science Applications Beyond Current Scope

The unique properties of iodo-polyethers also open up possibilities for their use in advanced materials science, beyond their biomedical applications. The ability to precisely control the functionalization of the polyether chain at the terminal iodide position allows for the creation of well-defined polymer architectures.

Future research in this domain could explore:

Self-Assembling Materials: Investigating the self-assembly behavior of amphiphilic block copolymers containing iodo-polyether segments to create novel nanostructures, such as micelles and vesicles, with potential applications in nanotechnology.

Functional Surfaces and Coatings: Grafting iodo-polyethers onto surfaces to modify their properties, such as creating anti-fouling coatings for medical devices or marine applications. The terminal iodide can be used as an anchor point for further chemical modifications.

Hydrogel Formation: Utilizing iodo-polyethers as cross-linkers or building blocks for the formation of hydrogels with tunable mechanical and chemical properties. researchgate.netcancer.gov These hydrogels could find applications in tissue engineering and soft robotics.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound and related iodo-polyethers will be realized through interdisciplinary research that bridges organic chemistry, chemical biology, and materials science.

Organic chemists will be crucial in developing new synthetic methodologies to create a diverse library of iodo-polyether derivatives with tailored properties.

Chemical biologists will apply these novel compounds to probe complex biological systems, develop new diagnostic tools, and design more effective therapeutic strategies. nih.gov

Materials scientists will harness the unique molecular architecture of iodo-polyethers to create new materials with unprecedented properties and functionalities.

Collaborative efforts among these disciplines will be essential to address complex challenges and to translate the fundamental scientific discoveries in iodo-polyether chemistry into real-world applications that can benefit society. The synergy between these fields will undoubtedly lead to exciting new paradigms in iodo-polyether chemistry in the years to come.

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ is critical for confirming proton environments and carbon frameworks, as demonstrated in related tetraoxatridecane derivatives (e.g., 13-isocyano-2,5,8,11-tetraoxatridecane , where ¹H NMR resolved ethylene oxide chain protons) . Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion validation, while HRMS ensures exact mass matching .

Advanced Research Questions

Q. How does the iodo group in this compound influence its reactivity in bioconjugation applications?

- Methodological Answer : The iodo group acts as a leaving group in nucleophilic substitution reactions, enabling covalent modifications. For example, it reacts with alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages for protein functionalization (e.g., PEG-azide derivatives in ). Kinetic studies should optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions .

Q. What strategies improve the yield of this compound during synthesis?

- Methodological Answer : Key variables include:

- Reaction time : Extending reflux duration (e.g., 18–24 hours) ensures complete iodide substitution.

- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances separation of byproducts.

- Precursor activation : Using anhydrous acetone and pre-drying NaI reduces hydrolysis side reactions .

Q. How does the polyether chain length in this compound affect its physicochemical properties?

- Methodological Answer : The tetraoxatridecane backbone provides hydrophilicity and flexibility, critical for applications like drug delivery or liquid crystals. In , the polyether chain in TL1 and TL2 derivatives governs mesomorphic behavior (thermotropic liquid crystallinity). Comparative studies with shorter/longer chains (e.g., trioxaheptane vs. tetraoxatridecane) can quantify solubility, thermal stability, and self-assembly properties .

Q. What role does the iodo substituent play in halogen bonding interactions?

- Methodological Answer : The iodo group participates in halogen bonding (C–I···O/N), influencing supramolecular assembly. For instance, highlights the "iodo effect" in gelators, where iodine enhances intermolecular interactions via polarizable σ-holes. Computational modeling (e.g., DFT) and X-ray crystallography of analogous compounds can map bond distances and angles to validate these interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Variations in solvent choice (e.g., acetone vs. DMF), catalyst type, or reaction time may arise from differing precursor reactivities. Systematic optimization via Design of Experiments (DoE) is recommended. For example, uses NaI in acetone, while azide derivatives ( ) employ copper catalysts. Cross-referencing kinetic data and side-product profiles (via LC-MS) resolves protocol inconsistencies .

Applications in Advanced Research

Q. Can this compound enhance drug delivery systems?

- Methodological Answer : Yes. The iodo-PEG linker improves drug solubility and pharmacokinetics by enabling site-specific conjugation (e.g., antibody-drug conjugates). In , iodoacetyl-PEG facilitates thiol-selective coupling to cysteine residues. Researchers should assess in vitro/in vivo stability (e.g., plasma half-life) and compare with bromo/chloro analogues to evaluate halogen-specific bioactivity .

Q. How is this compound utilized in functional material design?

- Methodological Answer : Its amphiphilic nature supports applications in liquid crystals ( ) and hydrogels. For thermotropic materials, differential scanning calorimetry (DSC) and polarized optical microscopy (POM) characterize phase transitions. In hydrogels, rheology tests quantify mechanical strength modulated by halogen bonding .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to iodine’s toxicity and potential skin irritation. Work in a fume hood to avoid inhalation. Quench excess iodine with sodium thiosulfate post-reaction. Storage at -5°C in amber vials prevents light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.